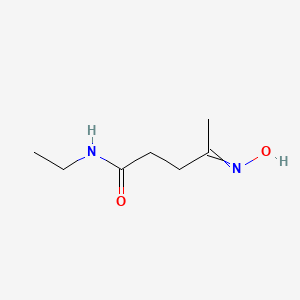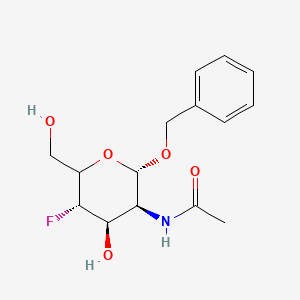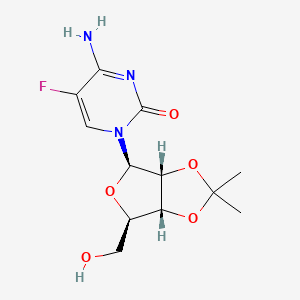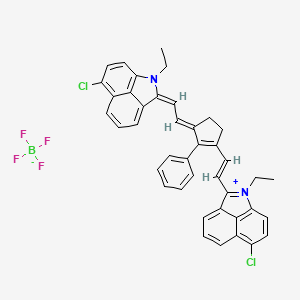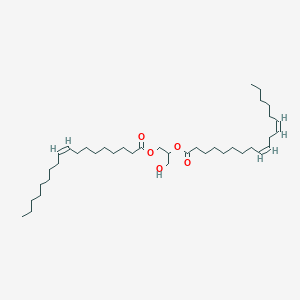
1-Oléoyl-2-linoléoyl-rac-glycérol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Oléoyl-2-linoléoyl-rac-glycérol est un diacylglycérol qui contient de l'acide oléique et de l'acide linoléique aux positions sn-1 et sn-2, respectivement . Ce composé se retrouve dans diverses sources naturelles, y compris le jambon ibérique cru et sec . Il s'agit d'un triglycéride structuré où le squelette du glycérol est estérifié avec de l'acide oléique à la première position et de l'acide linoléique à la deuxième position .
Applications De Recherche Scientifique
1-Oleoyl-2-Linoleoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and esterification reactions.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the formulation of cosmetics and food products due to its emollient and stabilizing properties
Mécanisme D'action
Target of Action
1-Oleoyl-2-linoleoyl-rac-glycerol, also known as rac 1-Oleoyl-2-linoleoylglycerol, is a diacylglycerol that contains oleic acid and linoleic acid at the sn-1 and sn-2 positions, respectively Similar compounds have been found to interact with enzymes such as lipoprotein-associated phospholipase a2 (lp-pla2) .
Mode of Action
It is known that diacylglycerols, in general, can act as secondary messengers in signal transduction pathways . They can also influence the activity of certain enzymes .
Biochemical Pathways
Diacylglycerols are known to play a role in lipid metabolism and signal transduction .
Pharmacokinetics
It is known that the bioavailability of similar compounds can be influenced by factors such as solubility .
Result of Action
Similar compounds have been found to influence enzyme activity and signal transduction .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
1-Oleoyl-2-linoleoyl-rac-glycerol shows both inhibition and anti-inhibition action on the lipoprotein lipase mediated triglyceride hydrolysis . It is often utilized to understand the enzymatic pathways involved in lipid digestion and absorption, specifically how glycerolipids are metabolized by lipases and interconverted into other lipid types in both in vitro and in vivo models .
Cellular Effects
1-Oleoyl-2-linoleoyl-rac-glycerol has been shown to have effects on various types of cells and cellular processes. For example, it has been used in the development of monoolein-based nanoparticulate liquid dispersions as possible vehicles for drug delivery .
Molecular Mechanism
The molecular mechanism of 1-Oleoyl-2-linoleoyl-rac-glycerol involves its interaction with lipoprotein lipase, where it shows both inhibition and anti-inhibition action on the lipoprotein lipase mediated triglyceride hydrolysis .
Metabolic Pathways
1-Oleoyl-2-linoleoyl-rac-glycerol is involved in lipid digestion and absorption pathways. It is metabolized by lipases and can be interconverted into other lipid types .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 1-Oléoyl-2-linoléoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant du glycérol, de l'acide oléique et de l'acide linoléique. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est réalisée sous reflux . Le mélange réactionnel est ensuite purifié par des techniques telles que la chromatographie sur colonne pour obtenir le produit souhaité.
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des procédés d'estérification à grande échelle. Ces procédés utilisent des réacteurs à écoulement continu pour assurer un mélange et une réaction efficaces des matières premières. Le produit est ensuite purifié par des méthodes de chromatographie ou de distillation à l'échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Oléoyl-2-linoléoyl-rac-glycérol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des époxydes ou des hydroperoxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir les doubles liaisons dans les chaînes d'acides gras en liaisons simples.
Substitution : Les groupes esters peuvent subir des réactions de substitution nucléophile pour former différents dérivés.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Hydrogénation catalytique utilisant des catalyseurs au palladium ou au platine.
Substitution : Les nucléophiles tels que les amines ou les alcools peuvent être utilisés en milieu basique.
Principaux produits :
Oxydation : Époxydes, hydroperoxydes.
Réduction : Diacylglycérols saturés.
Substitution : Dérivés amino ou alcoxy.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'oxydation des lipides et les réactions d'estérification.
Biologie : Étudié pour son rôle dans la signalisation cellulaire et la structure des membranes.
Médecine : Exploré pour ses propriétés anti-inflammatoires et anticancéreuses potentielles.
Industrie : Utilisé dans la formulation de cosmétiques et de produits alimentaires en raison de ses propriétés émollientes et stabilisantes
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec les membranes cellulaires et les voies de signalisation. Le composé peut moduler la fluidité et la perméabilité des membranes cellulaires, affectant divers processus cellulaires. Il interagit également avec des récepteurs et des enzymes spécifiques, influençant les voies liées à l'inflammation et à la prolifération cellulaire .
Composés similaires :
- 1-Palmitoyl-2-oléoyl-3-linoléoyl-rac-glycérol
- 1-linoléoyl-2-oléoylglycérol
Comparaison : Le this compound est unique en raison de sa combinaison spécifique d'acide oléique et d'acide linoléique aux positions sn-1 et sn-2. Cette configuration confère des propriétés physiques et chimiques distinctes, telles que son point de fusion et sa solubilité, par rapport à d'autres diacylglycérols similaires . La présence d'acides oléique et linoléique contribue également à ses diverses activités biologiques et applications .
Comparaison Avec Des Composés Similaires
- 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
- 1-linoleoyl-2-oleoylglycerol
Comparison: 1-Oleoyl-2-Linoleoyl-rac-glycerol is unique due to its specific combination of oleic acid and linoleic acid at the sn-1 and sn-2 positions. This configuration imparts distinct physical and chemical properties, such as its melting point and solubility, compared to other similar diacylglycerols . The presence of both oleic and linoleic acids also contributes to its diverse biological activities and applications .
Propriétés
IUPAC Name |
[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZVZPYMHLXLHG-RQOIEFAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

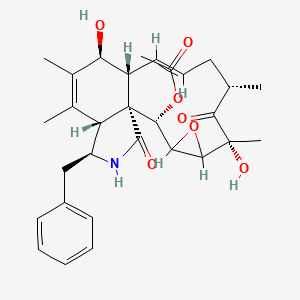
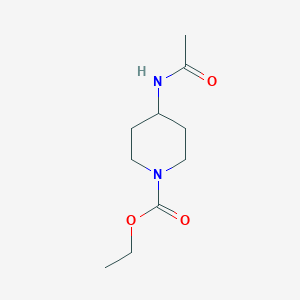
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)


